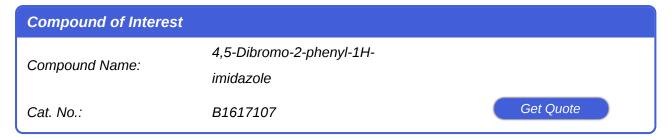


# An In-depth Technical Guide to 4,5-Dibromo-2phenyl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for **4,5-Dibromo-2-phenyl-1H-imidazole**. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on established principles of imidazole chemistry to infer potential synthetic pathways and characteristics.

## **Molecular Structure and Properties**

**4,5-Dibromo-2-phenyl-1H-imidazole** is a halogenated aromatic heterocyclic compound. Its core structure consists of a five-membered imidazole ring substituted with two bromine atoms at positions 4 and 5, and a phenyl group at position 2.

Table 1: Physicochemical Properties of **4,5-Dibromo-2-phenyl-1H-imidazole** 



Property	Value	Source
Molecular Formula	C9H6Br2N2	[1][2][3]
Molecular Weight	301.97 g/mol	[1][2][3]
CAS Number	56338-00-2	[1][2][3][4][5]
Predicted XlogP	3.8	[6]
SMILES	BrC1=C(Br)N=C(C2=CC=CC=C2)N1	[1]
InChI Key	VOBXKUYQZPXWPJ- UHFFFAOYSA-N	[3]

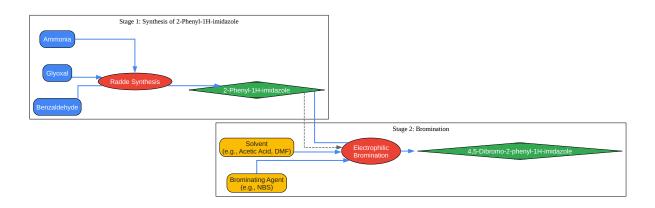
## **Synthesis**

A specific, detailed experimental protocol for the synthesis of **4,5-Dibromo-2-phenyl-1H-imidazole** is not readily available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on the well-established synthesis of the 2-phenyl-1H-imidazole precursor followed by its bromination.

### **Conceptual Synthetic Workflow**

The synthesis can be logically divided into two primary stages: the formation of the 2-phenyl-1H-imidazole core and the subsequent bromination of the imidazole ring.





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Figure 1: Conceptual workflow for the synthesis of **4,5-Dibromo-2-phenyl-1H-imidazole**.

#### **Experimental Protocols (Hypothetical)**

The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of **4,5-Dibromo-2-phenyl-1H-imidazole**.

Protocol 1: Synthesis of 2-Phenyl-1H-imidazole (Precursor)

This procedure is adapted from the Radde synthesis, a common method for preparing 2-substituted imidazoles.

### Foundational & Exploratory





- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), a 40% aqueous solution of glyoxal (1 equivalent), and a concentrated solution of ammonium hydroxide (2 equivalents) in a suitable solvent such as methanol or ethanol.
- Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
  The product may precipitate out of the solution. If so, collect the solid by filtration. If not,
  concentrate the solution under reduced pressure. The crude product can be purified by
  recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-phenyl-1Himidazole.

#### Protocol 2: Bromination of 2-Phenyl-1H-imidazole

This protocol is based on the electrophilic bromination of imidazole derivatives using N-bromosuccinimide (NBS).

- Reaction Setup: Dissolve the synthesized 2-phenyl-1H-imidazole (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.
- Reagent Addition: Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature. The addition of a radical scavenger is not typically necessary for the nuclear bromination of imidazoles.
- Reaction Execution: Stir the reaction mixture at room temperature for an extended period (potentially 12-24 hours). Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
- Work-up and Purification: Once the starting material is consumed, pour the reaction mixture
  into a large volume of cold water. The brominated product should precipitate. Collect the
  solid by filtration and wash thoroughly with water to remove any residual solvent and
  succinimide. The crude 4,5-Dibromo-2-phenyl-1H-imidazole can be further purified by
  recrystallization or column chromatography.



### **Spectroscopic Data (Predicted)**

While experimental spectra for **4,5-Dibromo-2-phenyl-1H-imidazole** are not available in the searched literature, the following table summarizes the expected key spectroscopic features based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 4,5-Dibromo-2-phenyl-1H-imidazole

Technique	Predicted Features
<sup>1</sup> H NMR	- Aromatic protons of the phenyl group (multiplets in the range of $\delta$ 7.0-8.0 ppm) A broad singlet for the N-H proton of the imidazole ring (typically downfield, > $\delta$ 10 ppm).
<sup>13</sup> C NMR	- Aromatic carbons of the phenyl group (signals in the range of $\delta$ 120-140 ppm) Carbons of the imidazole ring (C2, C4, C5), with the brominated carbons (C4, C5) appearing at a characteristic chemical shift.
IR Spectroscopy	- N-H stretching vibration (a broad band around 3200-3400 cm <sup>-1</sup> ) C=N and C=C stretching vibrations of the imidazole and phenyl rings (in the region of 1400-1600 cm <sup>-1</sup> ) C-Br stretching vibrations (typically below 700 cm <sup>-1</sup> ).
- A molecular ion peak [M] <sup>+</sup> with a character isotopic pattern due to the two bromine at (19Br and 81Br) A protonated molecular peak [M+H] <sup>+</sup> is predicted around m/z 300.89705[6].	

## **Biological Activity and Drug Development Potential**

Currently, there is no published information regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of **4,5-Dibromo-2-phenyl-1H-imidazole**.



However, the broader class of halogenated imidazole derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects[7][8]. The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, potentially enhancing its bioactivity and metabolic stability.

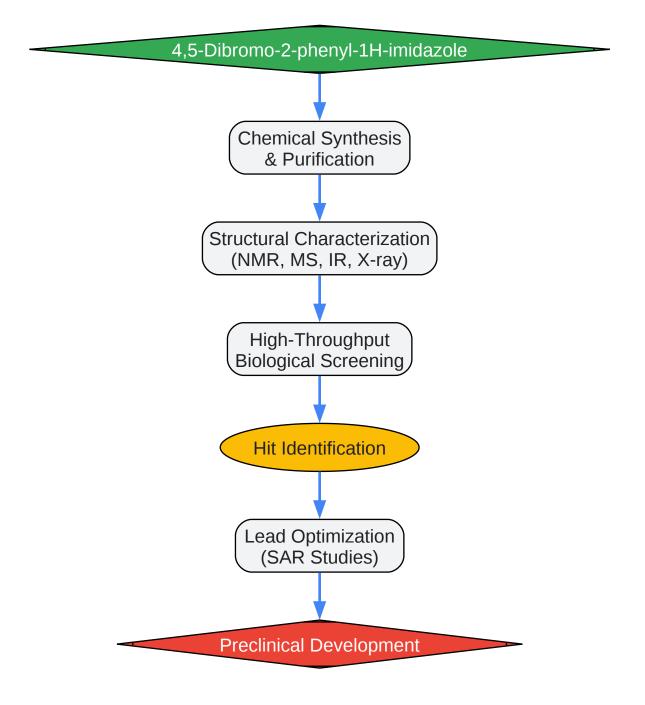
#### **Future Research Directions**

The lack of data on **4,5-Dibromo-2-phenyl-1H-imidazole** presents several opportunities for future research:

- Synthesis and Characterization: A definitive synthesis and full spectroscopic characterization of the compound are necessary to provide a solid foundation for further studies.
- Biological Screening: The compound could be screened against a variety of biological targets, including kinases, proteases, and microbial enzymes, to identify any potential therapeutic applications.
- Structure-Activity Relationship (SAR) Studies: If biological activity is identified, SAR studies
  could be conducted by synthesizing and testing related analogs to optimize potency and
  selectivity.

The logical flow for investigating the potential of this compound in drug development is outlined below.





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Figure 2: Logical workflow for the evaluation of **4,5-Dibromo-2-phenyl-1H-imidazole** in drug discovery.

In conclusion, while **4,5-Dibromo-2-phenyl-1H-imidazole** is a known chemical entity, a significant gap exists in the scientific literature regarding its synthesis, and particularly its biological properties. This guide provides a framework based on established chemical



principles and highlights the potential for future research to unlock the therapeutic value of this and related halogenated imidazoles.

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